Kaempferol-3,7-di-o-glucoside

Description

Overview of Flavonoid Diversity and Biological Significance

Flavonoids represent a vast and diverse group of naturally occurring polyphenolic compounds, with over 9,000 distinct structures identified to date. mdpi.com These secondary metabolites are ubiquitously found in the plant kingdom, contributing to the vibrant colors of flowers, fruits, and leaves, as well as the flavor and fragrance of many plant products. nih.gov Beyond their role in plants, flavonoids are of significant interest due to their wide range of biological activities and health-promoting benefits in humans and animals. nih.govnih.gov

The fundamental structure of a flavonoid is a fifteen-carbon skeleton (C6-C3-C6), consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). nih.govresearchgate.net The immense diversity within the flavonoid family arises from variations in the hydroxylation pattern, methylation, and glycosylation of this basic structure. mdpi.com In nature, flavonoids predominantly exist as glycosides, where one or more hydroxyl groups are attached to a sugar moiety. ontosight.aiijsit.com This glycosylation enhances their solubility and stability within the plant cell. ijsit.com

Flavonoids are known to possess a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and cardioprotective effects. nih.govontosight.ainih.gov Their antioxidant activity is a key feature, enabling them to scavenge free radicals and protect cells from oxidative damage, which is implicated in numerous chronic diseases. wikipedia.org In plants, flavonoids play crucial roles in growth, development, and defense against biotic and abiotic stresses, such as UV radiation and pathogens. nih.gov

Classification and Structural Features of Flavonols

Based on the structural modifications of the C ring, flavonoids are categorized into several subclasses, including flavonols, flavones, flavanones, isoflavones, flavanols (catechins), and anthocyanins. mdpi.comnih.gov Flavonols are a significant class of flavonoids characterized by a hydroxyl group at the C3 position and a double bond between C2 and C3 of the C ring. nih.govwikipedia.org This structural feature is a defining characteristic of flavonols.

The diversity within the flavonol subclass stems from the varying number and arrangement of hydroxyl groups on the A and B rings. wikipedia.org Common flavonols include kaempferol (B1673270), quercetin (B1663063), and myricetin, which are widely distributed in fruits and vegetables such as onions, broccoli, apples, and tomatoes. nih.gov In plants, flavonols are primarily located in the epidermal cells, where they serve to protect DNA from damage induced by UV radiation. nih.gov

Like other flavonoids, flavonols are most commonly found in their glycosidic forms in nature. ijsit.comnih.gov The sugar moieties are typically attached to the 3- or 7-hydroxyl group of the flavonol aglycone. The specific sugar attached and its linkage point contribute to the vast array of flavonol glycosides found in the plant kingdom.

Identification and Significance of Kaempferol-3,7-di-O-glucoside as a Constituent of Interest

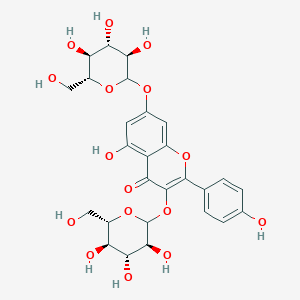

This compound is a specific flavonol glycoside in which the aglycone kaempferol is attached to two glucose units at the 3 and 7 positions. ebi.ac.uk This compound has been identified in various plant species, including Equisetum hyemale (horsetail), Agave durangensis, and in the leaves of Evolvulus alsinoides. chemfaces.comphcog.comresearchgate.net It has also been detected in transgenic tomatoes. chemfaces.com

The significance of this compound lies in its demonstrated biological activities. Research has indicated its potential as an antioxidant and its ability to inhibit certain enzymes. chemfaces.comphcog.commedchemexpress.com For instance, studies have shown that it possesses inhibitory properties against α-amylase, α-glucosidase, and acetylcholinesterase. phcog.commedchemexpress.com Furthermore, it has exhibited neuroprotective effects in in-vitro studies, protecting neuronal cells from amyloid-β peptide-induced injury, which is relevant to Alzheimer's disease research. phcog.commedchemexpress.combiocat.com

The presence of the two glucoside moieties influences the compound's solubility and bioavailability, which can, in turn, affect its biological activity. researchgate.netiastate.edu The study of specific flavonoid glycosides like this compound is crucial for understanding the structure-activity relationships within this large class of compounds and for exploring their potential applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H30O16 | nih.gov |

| Molecular Weight | 610.519 g/mol | ebi.ac.uk |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis([(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)chromen-4-one | nih.gov |

| Identified In | Equisetum hyemale, Agave durangensis, Evolvulus alsinoides, Transgenic Tomatoes | chemfaces.comphcog.comresearchgate.net |

| Reported Activities | Antioxidant, α-amylase inhibitor, α-glucosidase inhibitor, Acetylcholinesterase inhibitor, Neuroprotective | chemfaces.comphcog.commedchemexpress.com |

Structure

3D Structure

Properties

Molecular Formula |

C27H30O16 |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15+,17-,18+,20+,21-,22-,23+,26?,27?/m1/s1 |

InChI Key |

XFFQVRFGLSBFON-XXDGXDFCSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Leading to Kaempferol 3,7 Di O Glucoside

General Phenylpropanoid and Flavonoid Biosynthetic Routes in Plants

The journey to Kaempferol-3,7-di-O-glucoside originates from the aromatic amino acid phenylalanine, which is produced via the shikimate pathway. nih.govfrontiersin.org The initial steps, collectively known as the general phenylpropanoid pathway, convert phenylalanine into p-coumaroyl-CoA. nih.gov This central pathway is the common precursor for numerous classes of compounds, including flavonoids, lignins, and stilbenes. nih.govnih.gov

The phenylpropanoid pathway is initiated by the enzyme Phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form trans-cinnamic acid. nih.gov Subsequently, Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov In the final step of this general pathway, 4-coumarate:CoA ligase (4CL) catalyzes the addition of a co-enzyme A (CoA) molecule, yielding the activated intermediate, p-coumaroyl-CoA. nih.gov This molecule stands at a critical juncture, ready to be channeled into various downstream metabolic routes, including the flavonoid biosynthesis pathway. nih.govresearchgate.net

Key Enzymatic Steps in Flavonol Aglycone (Kaempferol) Synthesis (e.g., Flavonol Synthase)

The synthesis of the kaempferol (B1673270) aglycone (the non-sugar portion of the molecule) marks the entry into the specific flavonoid branch. The process begins with Chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. ontosight.ainih.gov This chalcone is then rapidly isomerized into the flavanone (B1672756) naringenin by the enzyme Chalcone isomerase (CHI). ontosight.ainih.gov

Naringenin is a key intermediate from which various flavonoid classes diverge. biorxiv.orgnih.gov To produce kaempferol, naringenin is first hydroxylated by Flavanone 3-hydroxylase (F3H) to create dihydrokaempferol (B1209521). nih.govnih.govbiorxiv.org Dihydrokaempferol is a pivotal branch-point metabolite, serving as a precursor for both flavonols and anthocyanins. nih.gov The final step in forming the aglycone is catalyzed by Flavonol synthase (FLS), which introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol. nih.govbiorxiv.orgresearchgate.net

Table 1: Key Enzymes in Kaempferol Aglycone Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamate 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. nih.gov |

| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. ontosight.ainih.gov |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. ontosight.ainih.gov |

| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol. nih.govbiorxiv.org |

| Flavonol synthase | FLS | Converts dihydrokaempferol to kaempferol. nih.govbiorxiv.org |

Glycosylation Mechanisms for this compound Formation

In nature, flavonoids like kaempferol predominantly exist as glycosides, where sugar molecules are attached to the aglycone. biosynth.combiorxiv.org This glycosylation process is crucial as it enhances the compound's water solubility, chemical stability, and bioavailability. biosynth.comnih.gov The formation of this compound involves the enzymatic attachment of two glucose molecules to the kaempferol backbone at the 3- and 7-hydroxyl positions. medchemexpress.com

Role of UDP-Glycosyltransferases (UGTs) in Kaempferol Glycosylation

The glycosylation of kaempferol is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). ontosight.ainih.gov These enzymes facilitate the transfer of a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to the flavonoid aglycone acceptor. nih.govnih.gov The reaction is highly specific, with different UGTs often responsible for glycosylating different positions on the aglycone. nih.gov For this compound, the process involves a sequential, two-step glycosylation. First, a UGT attaches a glucose molecule to the 3-hydroxyl group to form kaempferol-3-O-glucoside. Subsequently, a second UGT, or potentially the same one if it has broader specificity, adds another glucose molecule to the 7-hydroxyl group, completing the synthesis of this compound.

Specificity and Promiscuity of Glycosyltransferases in Di-glycoside Synthesis

The "one enzyme–one linkage" hypothesis has long been a concept in glycosyltransferase research, suggesting that a single enzyme is responsible for creating a specific glycosidic bond. nih.gov While many UGTs exhibit high regio- and stereo-specificity for both the acceptor aglycone and the sugar donor, there are also numerous instances of enzyme "promiscuity". nih.govnumberanalytics.com Some UGTs can glycosylate multiple positions on a single aglycone or act on a variety of different flavonoid substrates. rsc.org

The synthesis of di-glycosides like this compound highlights this complexity. It can be accomplished by two distinct, highly specific UGTs acting in sequence. Alternatively, a single, more promiscuous UGT might catalyze both glycosylation steps. Furthermore, some UGTs are classified as glycoside-specific glycosyltransferases (GGTs), which specialize in adding sugars to an already glycosylated molecule, contributing to the formation of di- or tri-glycosides. nih.gov The precise enzymatic machinery responsible for producing this compound can vary between different plant species. ijsit.com

Genetic and Molecular Regulation of Kaempferol Glycoside Biosynthesis

The entire biosynthetic pathway leading to this compound is tightly controlled at the genetic level. The accumulation of this compound is not static but is influenced by developmental stages and a wide range of environmental stimuli. nih.gov This regulation is primarily managed by the coordinated expression of the biosynthetic genes, which is in turn controlled by a network of transcription factors. researchgate.net

Correlation of Gene Expression with Kaempferol Accumulation

The accumulation of kaempferol and its glycosides, including this compound, is a complex process regulated by the expression of numerous genes. The biosynthesis of the kaempferol aglycone is a well-understood branch of the phenylpropanoid pathway, involving a sequence of enzymatic reactions catalyzed by proteins encoded by specific structural genes. ontosight.ainih.govnih.govbiorxiv.org The expression of these genes is, in turn, controlled by a network of regulatory factors. Research has explored the correlation between the expression levels of specific genes and the resulting accumulation of kaempferol, providing insight into the regulatory mechanisms of its production.

AtADT6 (Arogenate Dehydratase 6)

The gene AtADT6 in Arabidopsis thaliana encodes arogenate dehydratase, a key enzyme in the biosynthesis of the aromatic amino acid L-phenylalanine. arabidopsis.org Phenylalanine is the primary precursor for the entire phenylpropanoid pathway, which produces flavonoids, including kaempferol. biorxiv.org The conversion of phenylalanine to p-coumaroyl-CoA is the entry point into this metabolic route. nih.govnih.gov Therefore, the expression of AtADT6 is foundational for providing the necessary building blocks for kaempferol synthesis. While direct studies correlating AtADT6 expression with final kaempferol concentrations are not prevalent, its role is critical; adequate expression is a prerequisite for the downstream pathway to function efficiently. In Arabidopsis, six genes encoding ADT have been identified, with AtADT6 (At1g08250) being one of the plastid-localized variants. arabidopsis.org

MDL3 (MIF/D-DT-like protein 3)

The function of MDL proteins in plants remains largely underexplored. In Arabidopsis thaliana, three orthologs of the mammalian Macrophage Migration Inhibitory Factor (MIF) exist: MDL1, MDL2, and MDL3. biorxiv.orgresearchgate.net Structural analysis shows these proteins have a high degree of three-dimensional similarity to human MIF, though they exhibit low tautomerase activity with typical MIF substrates. biorxiv.orgbiorxiv.org Research suggests a role for the ML3 gene (an alternative name for MDL3) in plant defense, particularly in response to herbivory. nih.gov Studies on Arabidopsis showed that feeding by larvae of Spodoptera littoralis activated ML3 transcription. nih.gov Since flavonoids themselves are often involved in plant defense mechanisms, it is plausible that MDL3's function in defense signaling pathways could indirectly influence flavonoid metabolism. However, there is currently no direct evidence establishing a correlation between MDL3 gene expression and the specific accumulation of kaempferol.

ROMT (Resveratrol O-methyltransferase) and other O-Methyltransferases

O-methylation is a crucial modification in flavonoid biosynthesis, enhancing the biological activity and stability of compounds. This reaction is catalyzed by O-methyltransferases (OMTs). While the specific term ROMT often refers to Resveratrol (B1683913) O-methyltransferase, which methylates resveratrol to produce pterostilbene, the broader family of flavonoid O-methyltransferases (FOMTs) plays a significant role in modifying kaempferol and other flavonoids. mdpi.comresearchgate.net

In a study on Chrysanthemum indicum, the expression of several OMT genes was found to be strongly correlated with the accumulation of kaempferol. mdpi.com This demonstrates a direct transcriptional link between specific OMTs and the levels of this flavonol. The data indicates that different OMT genes are expressed at various stages of flower development, corresponding with changes in the flavonoid profile. mdpi.com For example, a set of highly expressed OMT genes showed a strong positive correlation with kaempferol accumulation, suggesting their role in its metabolic pathway, potentially by methylating kaempferol or its precursors. mdpi.com

| Gene ID | Correlation with Kaempferol Accumulation | Expression Notes |

|---|---|---|

| CHR00043163 | Strongly Correlated | Highly expressed |

| CHR00013637 | Strongly Correlated | Highly expressed |

| CHR00064850 | Strongly Correlated | Highly expressed |

| CHR00088411 | Strongly Correlated | Highly expressed |

| CHR00074533 | Strongly Correlated | Highly expressed |

| CHR00033359 | Strongly Correlated | Highly expressed, also correlated with apigenin (B1666066) and acacetin |

CYP81E (Cytochrome P450 Family 81E)

The Cytochrome P450 (CYP) superfamily is one of the largest and most diverse groups of enzymes in plants, catalyzing a vast array of oxidative reactions in secondary metabolism. nih.govnih.gov Several CYP families, such as CYP75A and CYP75B, are known to be flavonoid hydroxylases, which are essential for determining the final structure of flavonoids like kaempferol and quercetin (B1663063). The CYP81E subfamily, in particular, has been closely associated with the biosynthesis of isoflavones, a class of flavonoids prominent in leguminous plants. mdpi.com In peanut (Arachis hypogaea), members of the CYP81E subfamily are numerous, whereas they are absent in Arabidopsis, which does not synthesize isoflavones. mdpi.com While the primary characterized role of CYP81E is in isoflavonoid (B1168493) pathways, the broad and sometimes overlapping substrate specificities of CYPs mean a role in other branches of flavonoid metabolism cannot be entirely ruled out without further investigation. Overexpression of certain CYPs has been shown to trigger the expression of other flavonoid biosynthetic genes, indicating their crucial regulatory role in the pathway. nih.gov

TPS-Cin-1, TPS-Cin-2 (Terpene Synthase)

Genes such as TPS-Cin-1 and TPS-Cin-2 encode terpene synthases (TPS), enzymes responsible for the biosynthesis of terpenoids, another large class of plant secondary metabolites. nih.govmdpi.com Terpenoids function in plant defense, as signaling molecules, and contribute to fragrances. nih.govmdpi.com There is no evidence of a direct regulatory link where the expression of TPS genes correlates with the accumulation of kaempferol. However, studies have revealed significant metabolic crosstalk between the flavonoid and terpenoid biosynthetic pathways.

In a study on tomato (Solanum lycopersicum) glandular trichomes, a mutation in the flavonoid gene Chalcone Isomerase 1 (CHI1), which blocked flavonoid production, also resulted in a significant reduction in the transcripts for terpenoid biosynthetic enzymes and a decrease in terpenoid accumulation. nih.gov This suggests that the integrity of the flavonoid pathway is necessary for normal terpenoid biosynthesis in these specialized tissues, possibly through the role of flavonoids as antioxidants protecting the TPS enzymes or by a yet unknown shared regulatory mechanism. nih.gov This indicates an indirect relationship, where the metabolic state of one pathway can influence the other, although a direct correlation of TPS-Cin expression with kaempferol levels has not been established.

| Gene | Primary Function | Nature of Correlation with Kaempferol Accumulation |

|---|---|---|

| AtADT6 | Arogenate dehydratase, involved in phenylalanine biosynthesis. arabidopsis.org | Foundational: Provides the essential precursor for the entire phenylpropanoid pathway, including kaempferol. biorxiv.org |

| MDL3 | MIF-like protein, implicated in plant defense and herbivory response. biorxiv.orgnih.gov | Indirect/Hypothesized: No direct correlation established. May influence flavonoid levels via general stress/defense signaling. |

| ROMT / OMTs | O-methyltransferases that modify flavonoids and other secondary metabolites. mdpi.com | Direct: Expression of specific OMT genes is strongly correlated with kaempferol accumulation in certain species like Chrysanthemum. mdpi.com |

| CYP81E | Cytochrome P450 monooxygenase, primarily linked to isoflavone (B191592) biosynthesis. mdpi.com | Indirect/Context-Dependent: No direct correlation with kaempferol established. CYPs are crucial for flavonoid pathway diversification. nih.govnih.gov |

| TPS-Cin-1/2 | Terpene synthases, involved in terpenoid biosynthesis. nih.gov | No Direct Correlation: Metabolic crosstalk exists where flavonoid pathway disruption affects terpenoid synthesis, but a direct regulatory link from TPS to kaempferol is not known. nih.gov |

Extraction, Isolation, and Advanced Characterization of Kaempferol 3,7 Di O Glucoside

Methodologies for Extraction of Flavonoid Glycosides from Plant Matrices

The initial step in obtaining Kaempferol-3,7-di-O-glucoside involves its extraction from plant tissues. The choice of extraction method is crucial and depends on the plant matrix and the polarity of the target compound. Flavonoid glycosides, being polar molecules, are typically extracted using polar solvents. nih.gov

Commonly employed methods for the extraction of flavonoid glycosides include:

Maceration: This simple and widely used technique involves soaking the plant material in a solvent, such as methanol (B129727), ethanol (B145695), or aqueous mixtures of these alcohols, for an extended period at room temperature. e3s-conferences.org Mixtures of ethanol and water (30–90%) or methanol and water (60–90%) are often utilized. e3s-conferences.org

Soxhlet Extraction: This method provides a continuous extraction with a fresh supply of the solvent, which can enhance extraction efficiency. It is particularly useful for less soluble compounds.

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, facilitating the release of intracellular contents and increasing the extraction yield in a shorter time.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption. e3s-conferences.org

Supercritical Fluid Extraction (SFE): This "green" technique often employs supercritical carbon dioxide, sometimes with a polar co-solvent like methanol or ethanol, to extract compounds. nih.gov It offers high selectivity and avoids the use of large volumes of organic solvents. nih.gov

The efficiency of these extraction methods can be influenced by several factors, including the type of solvent, temperature, extraction time, and the particle size of the plant material. e3s-conferences.orgnih.gov For flavonoid glycosides, hydroalcoholic solutions are frequently optimal. e3s-conferences.org The pH of the extraction solvent can also play a role; for instance, acidic conditions (pH 2.5–3.5) have been shown to increase the recovery of some flavonoids. nih.gov In some cases, acid hydrolysis is intentionally employed to break the glycosidic bonds and release the aglycone form, which can then be quantified as total flavonols. researchgate.net

| Extraction Method | Principle | Typical Solvents | Key Advantages |

| Maceration | Soaking plant material in a solvent at room temperature. e3s-conferences.org | Ethanol, Methanol, Water-alcohol mixtures. e3s-conferences.org | Simple, low cost. |

| Soxhlet Extraction | Continuous extraction with fresh solvent. | Ethanol, Methanol. | High extraction efficiency. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls. nih.gov | Ethanol, Methanol. | Reduced extraction time, increased yield. nih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid heating. e3s-conferences.org | Ethanol, Methanol. | Fast, reduced solvent use. e3s-conferences.org |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid, often CO2 with a co-solvent. nih.gov | Supercritical CO2 with Methanol or Ethanol. nih.gov | "Green" technique, high selectivity. nih.gov |

Chromatographic Techniques for Isolation and Purification of this compound

Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound requires one or more chromatographic steps.

Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude extract. Silica (B1680970) gel and Sephadex LH-20 are common stationary phases. For instance, a hydroalcoholic extract can be subjected to silica gel column chromatography using a solvent system like dichloromethane:methanol:water to yield fractions containing the target compound. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is a high-resolution technique used for both purification and quantification. A C18 column is frequently used with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile (B52724), often with a small amount of acid (e.g., formic acid) to improve peak shape.

Preparative HPLC: For obtaining pure this compound in larger quantities, preparative HPLC is the method of choice. This technique uses larger columns and higher flow rates to separate and collect the compound of interest. Advanced strategies like recycle valve HPLC can be employed to enhance the resolution of closely eluting compounds. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb sample components. It has been successfully used for the separation of flavonoid glycosides.

The isolation process often involves a combination of these techniques. For example, an initial separation by column chromatography can be followed by purification using preparative HPLC to obtain highly pure this compound. mdpi.com

| Chromatographic Technique | Stationary/Mobile Phase Principle | Typical Application |

| Column Chromatography (CC) | Solid stationary phase (e.g., silica gel, Sephadex LH-20) with a liquid mobile phase. mdpi.comscielo.org.mx | Initial fractionation of crude extracts. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Typically reversed-phase with a C18 column and a polar mobile phase (e.g., water/acetonitrile or water/methanol). | Purification and quantification. chemfaces.com |

| Preparative HPLC | Similar to analytical HPLC but with larger columns and higher sample loading. | Isolation of pure compounds in milligram to gram quantities. nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning without a solid support. | Separation of polar compounds like flavonoid glycosides. |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once isolated, the definitive identification of this compound requires a combination of spectroscopic and spectrometric methods to determine its chemical structure, including the nature and attachment points of the sugar moieties.

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like flavonoid glycosides.

In the analysis of this compound, ESI-MS provides the accurate mass of the molecular ion, allowing for the determination of its molecular formula (C₂₇H₃₀O₁₆). mdpi.comglpbio.com For instance, in negative ion mode, a quasi-molecular ion peak [M-H]⁻ would be observed. phcog.com Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By inducing fragmentation of the parent ion, characteristic losses of the sugar units can be observed. The loss of a glucose moiety corresponds to a mass difference of 162 Da. This fragmentation pattern helps to confirm the presence and number of sugar units attached to the kaempferol (B1673270) aglycone. researchgate.net For example, a positive-ion ESI mass spectrum might show a sodium adduct [M+Na]⁺. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. Both ¹H and ¹³C NMR are used.

¹H NMR: The proton NMR spectrum reveals the number and types of protons in the molecule. For this compound, the aromatic region of the spectrum shows signals characteristic of the kaempferol backbone, including the A and B rings. phcog.com The anomeric protons of the two glucose units typically appear as doublets in the downfield region of the aliphatic part of the spectrum. phcog.com The coupling constants (J-values) of these anomeric protons are indicative of the stereochemistry of the glycosidic linkage (β- or α-). phcog.com

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of all carbon atoms. The chemical shifts of the carbons in the kaempferol aglycone are compared to known data. The attachment points of the sugar moieties are confirmed by the downfield shift of the carbon atom at the point of glycosylation (C-3 and C-7 in this case) and the corresponding upfield shift of adjacent carbons. b-cdn.net

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the linkages between the sugar units and the aglycone. mdpi.comresearchgate.net For instance, an HMBC experiment would show correlations between the anomeric proton of a glucose unit and the carbon of the aglycone to which it is attached.

| NMR Experiment | Information Provided | Application to this compound |

| ¹H NMR | Number, type, and connectivity of protons. | Identifies aromatic protons of the kaempferol core and anomeric protons of the glucose units. phcog.com |

| ¹³C NMR | Number and type of carbon atoms. | Confirms the 27 carbon atoms and indicates glycosylation sites by chemical shifts. b-cdn.net |

| COSY | Shows proton-proton couplings within a spin system. | Establishes proton connectivity within each sugar ring and the aromatic rings. researchgate.net |

| HSQC | Correlates directly attached protons and carbons. | Assigns protons to their corresponding carbons. mdpi.com |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Confirms the linkage points of the glucose units to the kaempferol aglycone. mdpi.comresearchgate.net |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing the chromophoric system of flavonoids. The UV spectrum of kaempferol derivatives typically shows two major absorption bands.

Band I: This band, appearing at longer wavelengths (typically 320-385 nm), is associated with the cinnamoyl system (B-ring and the C-3/C-4 part of the C-ring).

Band II: This band, at shorter wavelengths (typically 240-285 nm), is related to the benzoyl system (A-ring).

For this compound, the UV spectrum in methanol would show maxima characteristic of a kaempferol glycoside, for example, around 264 nm and 347 nm. phcog.com The exact positions of these bands can be influenced by the glycosylation pattern. The use of shift reagents (e.g., NaOMe, AlCl₃, HCl, NaOAc, H₃BO₃) in UV-Vis spectroscopy can help to deduce the positions of free hydroxyl groups on the flavonoid nucleus, thereby inferring the locations of glycosidic linkages.

| UV-Vis Spectral Band | Wavelength Range (nm) | Associated Molecular System |

| Band I | 320-385 | Cinnamoyl system (B-ring and C-ring) |

| Band II | 240-285 | Benzoyl system (A-ring) |

Analytical Quantification Strategies for this compound in Complex Samples

Once identified, it is often necessary to quantify the amount of this compound in a plant extract or other complex matrix.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is the most common method for the quantification of flavonoids. The separation is achieved by HPLC, and the DAD detector allows for the monitoring of the elution profile at multiple wavelengths. Quantification is performed by creating a calibration curve using a pure standard of this compound. The peak area of the compound in the sample is then compared to the calibration curve to determine its concentration. chemfaces.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and selective technique is particularly useful for quantifying low concentrations of the compound in very complex matrices. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, the mass spectrometer can be set to detect only the specific mass-to-charge ratio of this compound and its fragments, thereby minimizing interference from other co-eluting compounds. ekb.eg

The choice of quantification method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. For both HPLC-DAD and LC-MS, proper method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential for reliable results.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are indispensable techniques for the separation, identification, and quantification of this compound from complex plant matrices. These methods offer high resolution, sensitivity, and specificity, making them the gold standard for phytochemical analysis.

Reverse-phase HPLC is the most common approach for analyzing flavonoid glycosides. In this technique, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is achieved by gradually increasing the organic solvent content in the mobile phase, which elutes compounds based on their polarity.

One specific method successfully used for the purification of this compound from the leaf extracts of Evolvulus alsinoides employed a C18 column with a mobile phase consisting of water and acetonitrile (45:55 v/v) containing 0.1% orthophosphoric acid. phcog.com The analysis was performed at a flow rate of 1.0 ml/min with detection at a wavelength of 340 nm. phcog.com In another study on Sutherlandia frutescens, a method was developed for the simultaneous determination of various flavonoid glycosides and their aglycones, highlighting the versatility of HPLC for quality control. longdom.org

Table 1: Example of HPLC Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 | phcog.comijariie.com |

| Mobile Phase | Acetonitrile and Water (55:45 v/v) with 0.1% orthophosphoric acid | phcog.com |

| Acetonitrile and Water (50:50 v/v) with 0.1% formic acid | ijariie.com | |

| Elution Mode | Isocratic | phcog.comijariie.com |

| Flow Rate | 1.0 mL/min | phcog.com |

| Detection | UV, 340 nm | phcog.com |

| UV, 265 nm | ijariie.com |

| Retention Time | 5.165 min | phcog.com |

Liquid chromatography coupled with mass spectrometry (LC-MS) provides an additional layer of analytical detail, enabling definitive structural confirmation. Electrospray ionization (ESI) is a soft ionization technique commonly used that allows for the analysis of intact glycosides. Analyses are often performed in the negative ion mode, which typically yields an abundant deprotonated molecule [M-H]⁻.

For this compound, the [M-H]⁻ ion is consistently observed at a mass-to-charge ratio (m/z) of 609. phcog.comnih.gov This corresponds to its molecular weight of 610.5 Da. phcog.com Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of product ions. The fragmentation of this compound typically involves the sequential loss of the two glucose units. A key diagnostic feature in the MS/MS spectrum is the base peak corresponding to the loss of a single hexose (B10828440) (glucose) residue ([M-H-162]⁻). csic.es

In a study analyzing the chemical constituents of Carrichtera annua, LC-ESI-TOF-MS/MS analysis identified this compound with a parent ion [M-H]⁻ at m/z 609.1456. nih.gov The fragmentation of this ion produced product ions at m/z 447 (loss of one glucosyl moiety), and m/z 285 (the kaempferol aglycone). nih.gov This fragmentation pattern confirms the presence of two separate glucose units attached to the kaempferol backbone. csic.esresearchgate.net The ion at m/z 285 is characteristic of the kaempferol aglycone itself. csic.esnih.gov

Table 2: LC-MS/MS Fragmentation Data for this compound in Negative Ion Mode This table is interactive. You can sort and filter the data.

| Ion | Observed m/z | Interpretation | Source |

|---|---|---|---|

| [M-H]⁻ | 609.1456 | Deprotonated parent molecule | nih.gov |

| 609 | Deprotonated parent molecule | phcog.com | |

| [M-H - 162]⁻ | 447 | Loss of one glucosyl unit (C₆H₁₀O₅) | nih.gov |

| [M-H - 162 - 162]⁻ | 285 | Kaempferol aglycone; loss of two glucosyl units | nih.gov |

| Aglycone Fragment | 255 | Further fragmentation of kaempferol | nih.gov |

| Aglycone Fragment | 227 | Further fragmentation of kaempferol | nih.gov |

These advanced analytical methods have enabled the identification of this compound in a variety of plant species, including Evolvulus alsinoides, Carrichtera annua, Vitis amurensis, and turnip (Brassica rapa var. rapa). nih.govsemanticscholar.orgphcog.comchemfaces.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Kaempferol |

| Acetonitrile |

| Orthophosphoric acid |

| Formic acid |

Structure Activity Relationships and Bioavailability of Kaempferol Glycosides

Impact of Glycosylation Pattern on Biological Activity

The attachment of sugar moieties, a process known as glycosylation, is a critical determinant of a flavonoid's biological properties. In general, glycosylation can alter the physicochemical characteristics of the parent molecule, or aglycone, affecting its solubility, stability, and ability to interact with cellular targets. For kaempferol (B1673270) and its derivatives, the number and location of these sugar groups are paramount.

Glycosylation generally reduces the antioxidant efficiency of flavonoids when compared to their corresponding aglycones. nih.gov This is attributed to the masking of hydroxyl groups that are crucial for free radical scavenging activities. nih.gov Furthermore, glycosylation can inhibit a range of other biological activities, including anti-inflammatory, antibacterial, and antifungal actions. nih.gov Conversely, the addition of sugar moieties can sometimes promote specific biological effects, such as anti-rotavirus and anti-allergic activities. nih.gov

The type of sugar attached also plays a significant role. For instance, the presence of glucose, as in Kaempferol-3,7-di-O-glucoside, can enhance absorption in the small intestine, as specific enzymes are available to hydrolyze this type of sugar. nih.gov This is in contrast to other sugar conjugates which may need to reach the colon for microbial degradation before the aglycone can be absorbed. tandfonline.com

Comparative Bioactivity of this compound versus Aglycone and Other Glycosides

The biological activity of this compound is often different from that of its aglycone, kaempferol, and its monoglycosidic counterparts (e.g., kaempferol-3-O-glucoside). The aglycone, kaempferol, is generally more potent in in-vitro antioxidant assays due to its free hydroxyl groups. mdpi.com Studies have shown that kaempferol has higher free radical scavenging potential than its glycoside derivatives. mdpi.com

However, the increased water solubility of glycosides like this compound can be advantageous for certain biological applications. ijisrt.com While the aglycone may show higher activity in a lab setting, its poor solubility can limit its effectiveness in a biological system. researchgate.net Some studies suggest that certain glycosylated forms of flavonoids can exhibit superior pharmacological effects compared to their aglycones in vivo, which may be related to improved bioavailability and transport to target tissues. nih.gov For example, kaempferol galactosides with rhamnose moieties have demonstrated potent protective activity against liver injury. nih.gov

Research on specific activities has yielded varied results. For instance, this compound has been noted for its enzyme inhibition properties, particularly against α-amylase, α-glucosidase, and acetylcholinesterase. mdpi.com

Table 1: Comparative Bioactivity of Kaempferol and its Glycosides

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Other Notable Activities | Reference |

| Kaempferol (Aglycone) | High | Generally higher than glycosides | Potent free radical scavenger | mdpi.com |

| Kaempferol-3-O-glucoside | Lower than aglycone | Modulated by glycosylation | Substrate for intestinal enzymes, potentially enhancing absorption | nih.govnih.gov |

| This compound | Lower than aglycone | Modulated by glycosylation | Inhibits α-amylase, α-glucosidase, and acetylcholinesterase | nih.govmdpi.com |

This table provides a generalized comparison based on available literature. Specific activities can vary depending on the experimental model.

Absorption and Metabolic Fate of Kaempferol Glycosides in Animal Models

The journey of this compound through the digestive system is a multi-step process involving hydrolysis, absorption, and metabolism. nih.gov

Role of Gut Microbiota in Glycoside Hydrolysis and Metabolism

The gut microbiota plays a pivotal role in the metabolism of many dietary flavonoids, including kaempferol glycosides. nih.govnih.gov While some glycosides can be hydrolyzed by enzymes in the small intestine, those that are not, such as diglycosides or those with sugar moieties other than glucose, travel to the large intestine. ffhdj.com Here, a diverse community of bacteria possesses the necessary enzymes, like β-glucosidases, to cleave the sugar groups, releasing the kaempferol aglycone. mdpi.comnih.gov

This microbial hydrolysis is a critical step for the absorption of many flavonoid glycosides. ffhdj.com Following the release of the aglycone, the gut microbiota can further metabolize it through C-ring fission, breaking it down into simpler phenolic compounds. nih.gov These smaller molecules, such as 4-hydroxyphenylacetic acid and phloroglucinol, can then be absorbed into the bloodstream. frontiersin.org

Routes of Absorption (Passive Diffusion, Facilitated Diffusion, Active Transport)

The absorption of kaempferol and its derivatives can occur through several mechanisms. The lipophilic nature of the kaempferol aglycone allows it to be absorbed via passive diffusion across the intestinal wall. nih.gov

For glycosides like this compound, the absorption process is more complex. Intact flavonoid glycosides can be transported across the intestinal epithelial layer through active transport mechanisms. nih.govacs.org Studies have identified the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2) as key players in the absorption of flavonoid glycosides. nih.govnih.govacs.org The sugar moiety of the glycoside is a crucial determinant for this mode of transport. nih.govacs.org It has been suggested that an increasing number of sugar moieties can enhance absorption mediated by these intestinal hexose (B10828440) transporters. nih.govacs.org

Some kaempferol glucosides can also be hydrolyzed by enzymes located on the brush border of the small intestine, such as lactase-phlorizin hydrolase, which releases the aglycone for subsequent passive diffusion. nih.govresearchgate.net

Formation of Conjugated Metabolites and Simple Phenolic Compounds

Once absorbed, either as the aglycone or as a result of microbial action, kaempferol undergoes extensive metabolism. nih.gov In the enterocytes (intestinal cells) and the liver, it is subject to Phase I and Phase II metabolic reactions. nih.gov Phase I reactions can include oxidation, while Phase II reactions involve conjugation with glucuronic acid, sulfate, or methyl groups. nih.govnih.gov

These conjugation processes result in the formation of various metabolites, such as kaempferol glucuronides and sulfates. nih.gov These conjugated forms are more water-soluble, which facilitates their circulation in the bloodstream and subsequent excretion in the urine. nih.govnih.gov Studies in rats have identified kaempferol-7-O-glucuronide as a major product of conjugative metabolism. nih.gov In addition to these conjugated forms, the simple phenolic compounds produced by the gut microbiota from the breakdown of the flavonoid C-ring are also absorbed and can be detected in circulation. nih.gov

Factors Influencing Oral Bioavailability of Flavonoid Glycosides

The oral bioavailability of flavonoid glycosides, including this compound, is generally low and influenced by a multitude of factors. researchgate.net

Table 2: Factors Affecting the Oral Bioavailability of Flavonoid Glycosides

| Factor | Description | Reference |

| Chemical Structure | The type and position of the sugar moiety significantly impact absorption. Glucosides are often more readily absorbed in the small intestine than other glycosides. The aglycone's lipophilicity also plays a role. | nih.govtandfonline.comnih.gov |

| Food Matrix | The presence of other food components, such as fats and fiber, can either enhance or hinder absorption. | researchgate.net |

| Gut Microbiota Composition | Inter-individual variations in gut bacteria can lead to differences in the extent and rate of glycoside hydrolysis and metabolism. | nih.govnih.gov |

| Host-Related Factors | Age, genetic makeup, and the health status of the gastrointestinal tract can influence the efficiency of absorption and metabolism. | |

| First-Pass Metabolism | Extensive metabolism in the intestinal wall and liver significantly reduces the amount of the original compound that reaches systemic circulation. | researchgate.net |

Advanced Research Methodologies and Future Perspectives for Kaempferol 3,7 Di O Glucoside Research

Application of Computational Chemistry and In Silico Modeling in Mechanism Delineation (e.g., Molecular Docking)

Computational chemistry and in silico modeling, particularly molecular docking, have become indispensable tools for predicting the biological targets of natural compounds and elucidating their mechanisms of action at a molecular level. This approach simulates the interaction between a small molecule (ligand), such as Kaempferol-3,7-di-O-glucoside, and a target protein, predicting the binding affinity and orientation.

While specific molecular docking studies exclusively focused on this compound are limited, research on closely related kaempferol (B1673270) glycosides provides a clear framework for its potential interactions. These studies demonstrate that kaempferol derivatives can bind to a variety of key enzymes and proteins involved in disease processes. For instance, molecular docking has been used to investigate the interaction of compounds like kaempferol-3-O-glucoside and tiliroside (B191647) with enzymes such as α-glucosidase and pancreatic lipase, which are significant targets in metabolic diseases researchgate.net. Other studies have shown the potential for kaempferol glycosides to bind to inflammatory pathway proteins like NF-κB and STAT1, and apoptosis regulators like Bcl-2 researchgate.netnih.gov.

These in silico findings are crucial for generating hypotheses and guiding further experimental validation. By applying these computational methods to this compound, researchers can predict its most likely biological targets, paving the way for focused in vitro and in vivo studies.

Table 1: Examples of Molecular Docking Studies on Kaempferol Glycosides This table illustrates the application of molecular docking to compounds structurally related to this compound, highlighting potential areas of investigation for the target compound.

| Compound Studied | Protein Target | Potential Biological Effect/Disease Relevance | Reference |

| Kaempferol-3-O-glucoside | α-Glucosidase, Pancreatic Lipase | Anti-diabetic, Anti-obesity | researchgate.net |

| Kaempferol-3-O-glucoside-7-O-rhamnoside | NF-κB, STAT1 | Anti-inflammatory | researchgate.net |

| Kaempferol-3-rutinoside | Bcl-2 (Anti-apoptotic protein) | Pro-apoptotic, Anti-cancer | nih.gov |

| Kaempferol-3-O-glucoside | Peroxisome proliferator-activated receptor-α (PPAR-α) | Skin barrier function, Anti-inflammation | nih.gov |

| Kaempferol-3-O-glucoside | DNA methyltransferase 3 (DNMT3) | Epigenetic regulation | maxapress.comresearchgate.net |

Integration of Omics Technologies (Transcriptomics, Metabolomics, Proteomics) for Comprehensive Understanding

The integration of "omics" technologies—transcriptomics (study of RNA transcripts), metabolomics (study of metabolites), and proteomics (study of proteins)—offers a powerful, systems-level approach to understanding the biological impact of a compound. This holistic strategy moves beyond a single target to provide a comprehensive map of the cellular and physiological changes induced by this compound.

Combined metabolomic and transcriptomic analyses in various plants have been instrumental in decoding the complex biosynthesis pathways of flavonoids. mdpi.com For example, research in Arabidopsis has utilized transcriptomics to identify specific UDP-glycosyltransferases (UGTs), the enzymes responsible for attaching sugar moieties to flavonoid aglycones. nih.govnih.gov Studies on mutants, such as the ugt78d2 mutant in Arabidopsis, revealed that the loss of a single 3-O-glucosyltransferase led to the accumulation of a different flavonol, kaempferol 3-O-rhamnoside-7-O-rhamnoside, which resulted in distinct growth defects nih.gov. This highlights the functional specificity of individual glycosides and the power of omics to uncover these roles.

For this compound, an integrated omics approach could:

Identify Biosynthetic Pathways: Transcriptomic analysis of plants that produce the compound could pinpoint the specific UGTs involved in the dual glucosylation of the kaempferol core.

Uncover Biological Mechanisms: By treating cells or model organisms with the compound and subsequently performing transcriptomic, proteomic, and metabolomic analyses, researchers can identify which genes are expressed, which proteins are synthesized, and how metabolic pathways are altered in response. This can reveal novel mechanisms of action and therapeutic targets.

Enhance Production: Understanding the genetic regulation of its synthesis can inform metabolic engineering strategies in plants or microorganisms to enhance the production of this compound.

Development of Advanced Delivery Systems for Enhancing Bioactivity (e.g., Nanotechnology)

A significant hurdle for the therapeutic application of many flavonoids, including kaempferol and its glycosides, is their low bioavailability. Factors such as poor water solubility, limited absorption in the gut, and rapid metabolism can prevent them from reaching target tissues in sufficient concentrations. Advanced delivery systems, particularly those based on nanotechnology, offer a promising solution to these challenges. nih.gov

While specific research on nanoformulations for this compound is still an emerging area, extensive work on its aglycone, kaempferol, has demonstrated the potential of this approach. researchgate.net Various nano-delivery platforms have been developed for kaempferol, which could be adapted for its glycoside derivatives. These systems are designed to enhance solubility, protect the compound from degradation, and facilitate targeted delivery. researchgate.net

Table 2: Nanotechnology-Based Delivery Strategies Investigated for Kaempferol This table summarizes nanoformulation approaches that have been applied to the aglycone kaempferol, representing potential strategies for enhancing the delivery and bioactivity of this compound.

| Nanodelivery System | Description | Potential Advantages for Bioactivity | Reference |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Increases solubility and surface area for absorption. | researchgate.net |

| Nanoparticles | Solid colloidal particles, often made from biodegradable polymers. | Allows for controlled release and can be surface-modified for targeting. | researchgate.net |

| Nanostructured Lipid Carriers (NLCs) | Lipid-based nanoparticles with a solid matrix, offering improved stability and loading capacity. | Enhances oral bioavailability and stability. | researchgate.net |

| Gold Nanoparticles | Kaempferol conjugated to gold nanoparticles. | Can be used for targeted delivery and theranostic applications. | researchgate.net |

| Niosome Nanoparticles | Non-ionic surfactant-based vesicles. | Improves drug delivery and therapeutic potential against cancer cell lines. | researchgate.net |

Adapting these nanotechnologies for this compound could significantly improve its pharmacokinetic profile, thereby enhancing its therapeutic efficacy and paving the way for clinical applications.

Emerging Research Directions in Biological Systems and Disease Models

Recent research has begun to uncover specific biological activities of this compound, pointing toward exciting new therapeutic avenues. A key area of interest is its potential in neuroprotection and the management of metabolic disorders.

A pivotal study isolated this compound from the leaves of Evolvulus alsinoides and investigated its effects in models relevant to Alzheimer's disease and diabetes. The findings demonstrated that the compound exhibits potent inhibitory activity against several key enzymes phcog.com. It was shown to inhibit acetylcholinesterase (AChE), the primary target of several Alzheimer's drugs, as well as α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and blood glucose regulation phcog.combiocat.comglpbio.commedchemexpress.com.

Furthermore, the same study revealed that this compound can inhibit the formation of amyloid-β (Aβ1-42) fibrils and protect cultured neuroblastoma cells (SH-SY5Y) from Aβ-induced damage phcog.comglpbio.com. This suggests a multi-faceted neuroprotective potential, acting on both enzymatic pathways and the core pathology of amyloid aggregation in Alzheimer's disease. Additionally, trypanocidal activity has been reported for this compound ebi.ac.uk.

Table 3: Summary of Emerging Biological Activities of this compound

| Biological Activity | Target/Mechanism | Disease Model/Relevance | Reference |

| Neuroprotection | Inhibition of Acetylcholinesterase (AChE) | Alzheimer's Disease | phcog.combiocat.commedchemexpress.com |

| Anti-amyloidogenic | Inhibition of Amyloid-β (Aβ1-42) fibril formation | Alzheimer's Disease | phcog.comglpbio.comglpbio.com |

| Anti-hyperglycemic | Inhibition of α-amylase and α-glucosidase | Type 2 Diabetes | phcog.combiocat.commedchemexpress.com |

| Trypanocidal | Not specified | Trypanosomiasis (Chagas disease, Sleeping sickness) | ebi.ac.uk |

| Antioxidant | Radical scavenging activity | General cellular health, Chronic diseases | chemfaces.com |

Challenges and Opportunities in Translational Research of this compound

Translating a promising natural compound from the laboratory to clinical use is a complex process fraught with challenges, but it also presents significant opportunities.

Challenges:

Bioavailability and Metabolism: As with other flavonoids, the large, polar structure of this compound may result in low oral bioavailability, limiting its systemic effects. Understanding its metabolic fate—whether it is absorbed intact or hydrolyzed to its aglycone—is critical.

Sourcing and Standardization: The isolation of pure this compound from natural sources can be inefficient and costly. For extracts, ensuring a consistent concentration of the active compound is a major challenge for quality control.

Limited Preclinical Data: There is a significant gap in the research, with a need for more extensive preclinical studies in animal models to validate the in vitro findings and to establish a more comprehensive biological activity profile.

Mechanism of Action: While initial targets have been identified, the full spectrum of its molecular interactions within a biological system remains to be elucidated.

Opportunities:

Multi-Target Therapeutic Agent: Its demonstrated ability to inhibit multiple enzymes (AChE, α-glucosidase) and pathological processes (Aβ aggregation) makes it a highly attractive candidate for treating complex, multi-factorial diseases like Alzheimer's phcog.com.

Advancements in Delivery: The challenges of bioavailability can be directly addressed by the nanotechnology platforms already being developed for kaempferol, providing a clear path forward to improve its therapeutic potential researchgate.net.

Nutraceutical and Functional Food Development: Its presence in edible plants like turnip opens the door for its development as a high-value nutraceutical or an ingredient in functional foods aimed at promoting cognitive health or metabolic balance chemfaces.com.

Synergistic Effects: As it is often found in complex plant extracts, there is an opportunity to investigate its synergistic effects with other phytochemicals, which could lead to more potent and holistic therapeutic formulations.

Q & A

Q. What analytical methods are recommended for structural identification and purity assessment of Kaempferol-3,7-di-O-glucoside?

- Methodology : High-performance liquid chromatography (HPLC) with ≥98% purity determination is standard for quality control . For structural confirmation, tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) are essential to verify glycosylation patterns and distinguish between isomers (e.g., 3,7-di-O-glucoside vs. 3,4'-di-O-glucoside) . The CID-spectrum (m/z 611) is critical for fragmentation pattern analysis .

Q. How can researchers optimize extraction of this compound from plant matrices?

- Methodology : Polar solvents (e.g., methanol-water or ethanol-water mixtures) are preferred due to the compound’s glycosidic sugar moieties . Sequential extraction protocols, such as phase partitioning between polar and non-polar solvents, improve yield, as observed in Mangosteen and Dracocephalum jacutense studies . Ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) enhances efficiency while preserving thermolabile structures.

Q. What in vitro assays are suitable for evaluating its enzyme inhibitory activity?

- Methodology : Standardized α-amylase and α-glucosidase inhibition assays (e.g., DNSA method for reducing sugar quantification) are used to study antidiabetic potential . Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) assess neuroprotective effects relevant to Alzheimer’s disease . Dose-response curves and IC₅₀ calculations should be normalized to positive controls (e.g., acarbose for amylase, galantamine for AChE).

Advanced Research Questions

Q. How do computational models aid in understanding the structure-activity relationship of this compound?

- Methodology : Density functional theory (DFT) optimizes molecular geometry to calculate dipole moments and electron distribution, linking structural features (e.g., hydroxyl groups, glycosylation) to antioxidant or enzyme-binding capacities . Molecular docking predicts interactions with targets like AChE or α-glucosidase, while molecular dynamics simulations evaluate stability in biological environments .

Q. What experimental strategies address contradictory data in PCA analysis of flavonoid glycosides?

- Methodology : In PCA, low feature values for this compound (near-zero eigenvalues) suggest weak contribution to variance in certain datasets . Researchers should cross-validate with orthogonal methods (e.g., LC-MS quantification) and adjust data preprocessing (normalization, scaling) to reduce noise. Cohort-specific factors (e.g., plant origin, extraction bias) must be documented to resolve discrepancies .

Q. How can in vivo neuroprotective efficacy be systematically evaluated?

- Methodology : Use SH-SY5Y neuronal cells for in vitro amyloid-β (Aβ) toxicity models, measuring cell viability (MTT assay) and ROS production . For in vivo studies, transgenic Alzheimer’s mice (e.g., APP/PS1) treated with this compound (oral administration, 10–50 mg/kg) require behavioral tests (Morris water maze) and biomarker analysis (Aβ plaques, tau phosphorylation) . Pharmacokinetic studies should assess bioavailability and blood-brain barrier penetration.

Q. What are the challenges in synthesizing this compound derivatives, and how are they resolved?

- Methodology : Glycosylation at the 3- and 7-positions requires regioselective protection-deprotection strategies. Enzymatic synthesis (e.g., glycosyltransferases) improves specificity over chemical methods . For acylated derivatives (e.g., coumaroyl-glucosides), in silico-guided synthesis optimizes donor-acceptor compatibility . Purity is confirmed via reversed-phase HPLC and 2D-NMR (e.g., HSQC, HMBC) .

Methodological Considerations

- Stability : Store at 4°C in dark conditions to prevent photodegradation; shelf life is ~2 years .

- Solubility : Aqueous solubility is limited; DMSO or ethanol (≤0.1% v/v) is recommended for cell-based assays .

- Data Reproducibility : Include internal standards (e.g., kaempferol-3-O-rutinoside) during LC-MS runs to control for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.